molecular formula C22H22F2N4O2S B3411374 2,5-difluoro-N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide CAS No. 904832-96-8

2,5-difluoro-N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide

Cat. No.: B3411374
CAS No.: 904832-96-8
M. Wt: 444.5 g/mol
InChI Key: AAYXSPJLNQHQHK-UHFFFAOYSA-N
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Description

2,5-difluoro-N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of difluoro groups, a sulfonamide group, and a piperidinyl-pyridazinyl moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

The piperidinyl-pyridazinyl moiety is then attached via nucleophilic substitution reactions, and the final sulfonamide linkage is formed through a condensation reaction with a suitable sulfonyl chloride.

Chemical Reactions Analysis

2,5-difluoro-N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The difluoro groups can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives.

Scientific Research Applications

This compound has several applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with specific biological targets.

    Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and specific reactivity.

Mechanism of Action

The mechanism of action of 2,5-difluoro-N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s difluoro groups and sulfonamide linkage play a crucial role in its binding affinity and specificity. The piperidinyl-pyridazinyl moiety enhances its ability to penetrate biological membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar compounds to 2,5-difluoro-N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide include:

    2,4-difluoro-N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide: This compound has a similar structure but with different fluorine substitution patterns, leading to variations in reactivity and applications.

    3,5-difluoro-2,4,6-trinitroanisole: Although structurally different, this compound shares the presence of difluoro groups and is used in similar applications, such as material science and chemical synthesis.

Properties

IUPAC Name

2,5-difluoro-N-[3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F2N4O2S/c1-15-9-11-28(12-10-15)22-8-7-20(25-26-22)16-3-2-4-18(13-16)27-31(29,30)21-14-17(23)5-6-19(21)24/h2-8,13-15,27H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAYXSPJLNQHQHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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